Benzoylthymine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

90330-19-1 |

|---|---|

Molecular Formula |

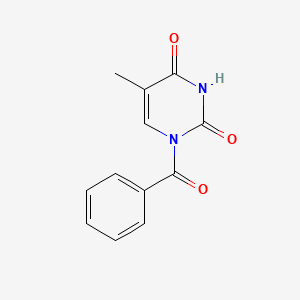

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

1-benzoyl-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H10N2O3/c1-8-7-14(12(17)13-10(8)15)11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,15,17) |

InChI Key |

QIUQZAQSDRSKSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N3-Benzoylthymine

N3-benzoylthymine is a crucial protected derivative of thymine, a fundamental nucleobase.[1] The attachment of a benzoyl group to the N3 position of the thymine ring serves to prevent unwanted side reactions during various synthetic procedures in nucleoside and nucleotide chemistry, such as arylboronic acid coupling and Mitsunobu reactions.[1] This modification plays a pivotal role in directing regioselectivity, particularly favoring N1-alkylation.[1] This guide provides a detailed overview of the synthesis, purification, and comprehensive characterization of N3-benzoylthymine.

Synthesis of N3-Benzoylthymine

The synthesis of N3-benzoylthymine is typically achieved through the direct benzoylation of thymine.[1] The regioselectivity of the reaction, favoring the N3 position over the more acidic N1 position, is controlled by the choice of solvent and base.[1] A common and high-yielding method involves the use of benzoyl chloride in a mixture of pyridine and acetonitrile.[1]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of N3-benzoylthymine.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies that report high yields.[1]

Materials and Reagents:

-

Thymine

-

Benzoyl chloride

-

Pyridine

-

Acetonitrile

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Potassium carbonate (K₂CO₃), 0.5 M aqueous solution

-

1,4-Dioxane

-

Glacial acetic acid

-

Diethyl ether

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve thymine (1.0 g, 7.94 mmol) in a 2:5 (v/v) mixture of pyridine and acetonitrile.[1]

-

Addition of Benzoyl Chloride: Under an inert atmosphere, add benzoyl chloride (2.8 mL, 23.82 mmol) dropwise to the solution at room temperature.[1]

-

Reaction Monitoring: Stir the reaction mixture for 24 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]

-

Workup and Isolation:

-

Selective Hydrolysis of Byproducts:

-

Precipitation and Purification:

-

After cooling, acidify the mixture to a pH of 5 with glacial acetic acid. This will induce the precipitation of N3-benzoylthymine.[1]

-

Filter the precipitate and wash it sequentially with cold water and diethyl ether.[1]

-

The final product is obtained as a white crystalline solid with a reported yield of up to 98%.[1]

-

Caption: Experimental workflow for the synthesis of N3-benzoylthymine.

Characterization of N3-Benzoylthymine

The successful synthesis of N3-benzoylthymine is confirmed through various analytical techniques, including melting point determination, NMR spectroscopy, and mass spectrometry.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 230.22 g/mol | [1][2] |

| Melting Point | 198–201°C (with decomposition) | [1] |

| Appearance | White crystalline solid | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of N3-benzoylthymine, confirming the attachment of the benzoyl group and the integrity of the thymine ring. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 11.56 | broad singlet | 1H | NH (N1-H) | [1] |

| 7.97–7.89 | multiplet | 2H | Aromatic (Ar-H) | [1] |

| 7.77 | triplet | 1H | Aromatic (Ar-H) | [1] |

| 7.60 | triplet | 2H | Aromatic (Ar-H) | [1] |

| 7.53 | singlet | 1H | C6-H | [1] |

| 1.82 | singlet | 3H | CH₃ (C5-CH₃) | [1] |

¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 170.6 | C=O (benzoyl) | [1] |

| 164.0 | C4 (thymine) | [1] |

| 150.5 | C2 (thymine) | [1] |

| 139.4 | C6 (thymine) | [1] |

| 135.8 | CH (benzoyl) | [1] |

| 131.9 | Cq (benzoyl) | [1] |

| 130.7 | CH₂ (benzoyl) | [1] |

| 129.9 | CH₂ (benzoyl) | [1] |

| 108.3 | C5 (thymine) | [1] |

| 12.2 | CH₃ (thymine) | [1] |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the N3-benzoylthymine molecule.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3100-3000 | Aromatic C-H stretch |

| ~3000 | N-H stretch (N1-H) |

| ~1700 | C=O stretch (benzoyl carbonyl) |

| ~1650 | C=O stretch (thymine ring carbonyls) |

| 1600-1450 | C=C stretch (aromatic and pyrimidine rings) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For N3-benzoylthymine (C₁₂H₁₀N₂O₃), the expected exact mass is 230.0691 g/mol .[2] High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition.

Experimental Protocols: Characterization

-

NMR Spectroscopy: A sample of N3-benzoylthymine is dissolved in a suitable deuterated solvent, such as DMSO-d₆. ¹H and ¹³C NMR spectra are then acquired on a spectrometer, typically operating at 400 MHz or higher for proton spectra.[1][3]

-

IR Spectroscopy: An IR spectrum can be obtained by preparing a potassium bromide (KBr) disc containing a small amount of the solid sample or by using an attenuated total reflectance (ATR) accessory.[4]

-

Mass Spectrometry: The sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI), to generate ions whose mass-to-charge ratio can be measured to determine the molecular weight.[5]

-

Melting Point: The melting point is determined using a standard melting point apparatus, where the temperature range over which the solid melts is observed.[1]

References

- 1. N3-benzoylthymine | 4330-20-5 | Benchchem [benchchem.com]

- 2. N3-benzoylthymine | C12H10N2O3 | CID 10933275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Heat of formation for the benzoyl cation by photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of N3-benzoylthymine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of N3-benzoylthymine, a critical protected thymine derivative. By delving into its structural characteristics and the experimental methodologies used for its determination, this document serves as a valuable resource for professionals in chemical synthesis and drug development.

Core Molecular Structure

N3-benzoylthymine is characterized by a benzoyl group attached to the N3 position of the thymine ring.[1] Its chemical formula is C₁₂H₁₀N₂O₃, with a molecular weight of 230.22 g/mol .[1][2][3] The presence of the benzoyl group is a key modification that prevents undesired side reactions during the synthesis of nucleosides and nucleotides.[1] This strategic protection facilitates regioselectivity, particularly favoring N1-alkylation.[1]

Key Identifiers:

Spectroscopic and Physicochemical Properties

The structural integrity of N3-benzoylthymine is confirmed through various analytical techniques, providing a foundational understanding of its chemical properties.

| Property | Value | Reference |

| Melting Point | 198–201°C (decomposition) | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.35 (s, 1H, N1-H), 8.05–7.45 (m, 5H, Ar-H), 7.20 (s, 1H, C6-H), 2.10 (s, 3H, C5-CH₃) | [1] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O, benzoyl), 163.8 (C4=O), 150.1 (C2=O), 134.2–127.5 (Ar-C), 109.8 (C5), 89.4 (C6), 12.1 (C5-CH₃) | [1] |

| FT-IR Carbonyl Stretches (C=O) | ~1700 cm⁻¹ | [1] |

Crystallographic Conformation and Intermolecular Interactions

The definitive three-dimensional structure of N3-benzoylthymine has been elucidated by X-ray crystallography. This technique provides precise data on bond lengths, bond angles, and the overall molecular conformation in the solid state.

A published crystal structure reveals that N3-benzoylthymine crystallizes in the monoclinic C2/c space group.[1] The unit cell parameters are a = 26.494(3) Å, b = 8.5545(9) Å, c = 20.4426(19) Å, and β = 109.090(3)°.[1] The crystal lattice is stabilized by hydrogen bonding (N–H⋯O) and C–H⋯O interactions.[1]

The benzoyl group at the N3 position can form hydrogen bonds with complementary nucleobases, which can influence the stability and conformation of DNA structures.[1] This interaction is a key aspect of its role in synthetic chemistry, where it can direct the formation of specific molecular architectures.

Experimental Protocols

The characterization of N3-benzoylthymine relies on a suite of well-established experimental techniques. The following sections detail the methodologies for its synthesis and structural analysis.

Synthesis of N3-benzoylthymine

A common and high-yield synthesis of N3-benzoylthymine involves the direct benzoylation of thymine.[1]

Procedure:

-

Thymine is dissolved in a suitable solvent system, such as pyridine/acetonitrile.

-

Benzoyl chloride is added to the solution.

-

The reaction mixture is stirred, typically at room temperature, until the reaction is complete.

-

The product, N3-benzoylthymine, is then isolated and purified. This method has been reported to achieve yields of up to 98%.[1]

Another synthetic route is the Mitsunobu reaction, which couples thymine derivatives with a benzoyl group in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD).[1]

Structural Characterization Methods

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule.

General Workflow:

-

Crystal Growth: High-quality single crystals of N3-benzoylthymine are grown, often by slow evaporation of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the atomic positions. The structural model is then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the structure of the molecule in solution.

Procedure:

-

A sample of N3-benzoylthymine is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

The sample is placed in a high-field NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and chemical environment of the atoms.

Visualization of Methodologies

The following diagrams illustrate the general workflow for the synthesis and characterization of N3-benzoylthymine.

Caption: Synthetic workflow for N3-benzoylthymine.

Caption: Analytical workflow for structural characterization.

References

Spectroscopic Data of 1-Benzoylthymine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-benzoylthymine, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and further investigation.

Spectroscopic Data Summary

The empirical formula for 1-benzoylthymine is C₁₂H₁₀N₂O₃, with a molecular weight of 230.22 g/mol . The structural and spectroscopic data presented herein were obtained from the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data for 1-benzoylthymine are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 1-Benzoylthymine (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.98 | s | 1H | N-H |

| 7.96 | d | 2H | H-ortho (Benzoyl) |

| 7.69 | t | 1H | H-para (Benzoyl) |

| 7.54 | t | 2H | H-meta (Benzoyl) |

| 7.23 | s | 1H | H-6 (Thymine) |

| 1.99 | s | 3H | -CH₃ (Thymine) |

Table 2: ¹³C NMR Spectroscopic Data for 1-Benzoylthymine (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C=O (Benzoyl) |

| 162.7 | C-4 (Thymine) |

| 150.1 | C-2 (Thymine) |

| 141.5 | C-6 (Thymine) |

| 134.8 | C-para (Benzoyl) |

| 131.6 | C-ipso (Benzoyl) |

| 130.4 | C-ortho (Benzoyl) |

| 129.1 | C-meta (Benzoyl) |

| 111.4 | C-5 (Thymine) |

| 12.4 | -CH₃ (Thymine) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 1-benzoylthymine are presented below.

Table 3: IR Spectroscopic Data for 1-Benzoylthymine

| Wavenumber (cm⁻¹) | Assignment |

| 3169 | N-H stretching |

| 3065 | Aromatic C-H stretching |

| 1747, 1695, 1656 | C=O stretching (Benzoyl and Thymine) |

| 1598, 1581, 1452 | C=C stretching (Aromatic and Thymine ring) |

| 1251, 1176 | C-N stretching |

| 706 | Aromatic C-H bending |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the synthesized compound.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 1-Benzoylthymine

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 231.0764 | 231.0762 |

| [M+Na]⁺ | 253.0584 | 253.0580 |

Experimental Protocols

The following sections outline the general methodologies used to obtain the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of organic compounds and nucleoside analogues.

NMR Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra were recorded on a 500 MHz spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).[1] For ¹H NMR, data are reported as chemical shift (in ppm), multiplicity (s = singlet, d = doublet, t = triplet), and integration. For ¹³C NMR, chemical shifts are reported in ppm.[1]

Infrared Spectroscopy

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a solid using an attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-650 cm⁻¹. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.[1] The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or liquid chromatography. The data was acquired in positive ion mode to observe the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.[2][3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 1-benzoylthymine.

Caption: Workflow for the synthesis and spectroscopic characterization of 1-benzoylthymine.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines the key crystallographic data, experimental protocols for its synthesis and crystallization, and visual workflows to support further research and application.

Core Molecular Data

3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione, also known as N3-benzoylthymine, is a derivative of the pyrimidine uracil. Its chemical and structural properties are fundamental for understanding its potential biological activity and for designing new therapeutic agents.

| Property | Value |

| Chemical Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| CAS Number | 4330-20-5 |

| CCDC Deposition Number | 636737 |

| Associated DOI | 10.1107/S1600536807001092 |

Crystallographic Data

The definitive crystal structure of 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione has been determined by X-ray crystallography. The following tables summarize the key parameters from this analysis.

Table 2.1: Unit Cell Dimensions

| Parameter | Value |

| a (Å) | 10.135 (2) |

| b (Å) | 10.988 (2) |

| c (Å) | 10.086 (2) |

| α (°) | 90.00 |

| β (°) | 104.997 (4) |

| γ (°) | 90.00 |

| Volume (ų) | 1084.1 (4) |

Table 2.2: Crystal and Refinement Details

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z | 4 |

| Radiation Type | MoKα |

| Temperature (K) | 293 |

| R-factor | 0.041 |

| wR-factor | 0.118 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallization of 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione.

Synthesis of 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione

The synthesis of the title compound is typically achieved through the benzoylation of 5-methyluracil (thymine).

Materials:

-

5-methyluracil (thymine)

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methyluracil in anhydrous dichloromethane.

-

Add anhydrous pyridine to the suspension and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

Procedure:

-

Dissolve the purified 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione in a suitable solvent system, such as an ethanol-water mixture.

-

Gently heat the solution to ensure complete dissolution.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Colorless, prism-shaped crystals are typically formed over a period of several days.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the study of 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione.

Caption: Synthetic and Crystallization Workflow for 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione.

Caption: A Generalized Drug Discovery Workflow Initiated from a Lead Compound.

The Role of Benzoylthymine and Benzoyl Protecting Groups in Nucleoside Chemistry: A Technical Guide

In the intricate field of nucleoside chemistry, particularly in the synthesis of oligonucleotides and the development of novel therapeutics, the precise control of reactive functional groups is paramount. This guide provides an in-depth examination of the role of the benzoyl group, a critical tool for chemists, focusing on its application as a protecting group for nucleosides, including thymidine derivatives. We will delve into the experimental protocols for its use, summarize key quantitative data, and explore its significance in the landscape of drug discovery.

The Benzoyl Group as a Protecting Agent in Nucleoside Synthesis

The chemical synthesis of DNA and RNA fragments, or oligonucleotides, is a stepwise process that involves the sequential coupling of nucleoside building blocks.[1] Nucleosides possess multiple reactive sites, including hydroxyl groups on the sugar moiety and exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine). To prevent unwanted side reactions and ensure the correct sequence is assembled, these reactive sites must be temporarily masked with protecting groups.[2]

The benzoyl group (Bz) is a robust and widely used protecting group, especially for the exocyclic amino groups of deoxyadenosine (dA), deoxycytidine (dC), and deoxyguanosine (dG).[2] While the imide group of thymine (T) and uracil (U) is significantly less reactive and typically does not require protection during standard phosphoramidite synthesis, the hydroxyl groups of the deoxyribose or ribose sugar are also targets for protection, where benzoyl groups can be employed.[1] The resulting benzoylated nucleoside, such as N³-benzoylthymine, serves as a stable, modified building block for further chemical transformations.[3]

The general workflow for utilizing benzoyl protection in nucleoside chemistry follows a logical sequence of protection, synthesis, and deprotection, as illustrated below.

References

The Advent of Benzoylthymine: A Keystone in Synthetic Nucleic Acid Chemistry

An In-depth Technical Guide on the Discovery, Synthesis, and Application of N3-Benzoylthymine

For Immediate Release

This technical guide delves into the pivotal role of N3-benzoylthymine, a cornerstone molecule in the field of synthetic chemistry, particularly in the automated synthesis of oligonucleotides. We will explore its historical context, the evolution of its synthesis, detailed experimental protocols, and its critical function as a protecting group that enables the precise construction of DNA and RNA sequences for research, diagnostics, and therapeutics.

Introduction: The Challenge of Polynucleotide Synthesis

The synthesis of oligonucleotides, short chains of nucleotides, is a fundamental technology in modern molecular biology and medicine. However, the reactive nature of the nucleobases themselves presents a significant hurdle. Thymine, with its two reactive nitrogen atoms (N1 and N3), can undergo undesired side reactions during the chemical procedures of oligonucleotide synthesis. The development of protecting groups, temporary chemical modifications to block these reactive sites, was a critical breakthrough. Among these, the benzoyl group's application to the N3 position of thymine proved to be a highly effective strategy, ensuring the fidelity of the synthetic process.

Historical Perspective: The Dawn of Nucleoside Protection

The concept of using protecting groups in the chemical synthesis of nucleosides and nucleotides emerged in the mid-20th century. Early efforts in oligonucleotide synthesis were hampered by low yields and the formation of numerous byproducts due to the lack of effective protection of the nucleobases. The introduction of acyl protecting groups, such as the benzoyl group, for the exocyclic amino functions of adenine, cytosine, and guanine was a significant advancement. The extension of this strategy to the imide function of thymine and uracil was a logical and necessary progression to enable the high-fidelity automated synthesis of DNA and RNA we see today.

The Synthesis of N3-Benzoylthymine: A Matter of Regioselectivity

The key challenge in the synthesis of benzoylthymine is to selectively introduce the benzoyl group at the N3 position, avoiding reaction at the N1 position. The standard and most widely adopted method involves the reaction of thymine with benzoyl chloride in a mixture of pyridine and acetonitrile. Pyridine acts as a mild base and a solvent, facilitating the reaction with high regioselectivity towards the N3 position.

A typical laboratory-scale synthesis of N3-benzoylthymine is as follows:

-

Dissolution: Thymine is dissolved in a mixture of pyridine and acetonitrile.

-

Acylation: Benzoyl chloride is added dropwise to the solution at room temperature while stirring.

-

Reaction: The reaction mixture is stirred for a specified period, typically several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure N3-benzoylthymine.

This method has been shown to produce N3-benzoylthymine in high yields, often exceeding 90%.

Quantitative Analysis of Synthesis Parameters

The efficiency and regioselectivity of N3-benzoylthymine synthesis are influenced by several factors, including the choice of solvent, base, and reaction conditions. The following table summarizes the impact of these parameters on the reaction outcome.

| Parameter | Variation | Effect on Yield | Effect on Regioselectivity (N3 vs. N1) | Reference |

| Solvent | Pyridine/Acetonitrile | High | High N3 selectivity | [1] |

| Dichloromethane (DCM) | Moderate | Lower N3 selectivity | [1] | |

| N,N-Dimethylformamide (DMF) | Moderate to High | Variable | - | |

| Base | Pyridine | High | High N3 selectivity | [1] |

| Triethylamine (TEA) | High | Moderate to High N3 selectivity | - | |

| No Base (neat) | Low | Poor selectivity | - | |

| Temperature | Room Temperature | Optimal | High N3 selectivity | [1] |

| Elevated Temperature | May decrease selectivity | Lower N3 selectivity | - | |

| Benzoyl Chloride Equivalents | 1.1 - 1.5 | Optimal | High N3 selectivity | [1] |

| > 2.0 | Potential for di-acylation and side products | Decreased selectivity | - |

Note: This table is a composite representation based on established chemical principles and may not reflect a single comprehensive study. Specific yields and selectivities can vary based on the exact experimental setup.

The Role of N3-Benzoylthymine in Oligonucleotide Synthesis: A Workflow Perspective

N3-benzoylthymine is a critical component in the phosphoramidite method of automated DNA synthesis. Its primary function is to protect the N3 position of the thymine base during the coupling cycles, preventing unwanted side reactions. The following diagram illustrates the workflow of a single coupling cycle in solid-phase oligonucleotide synthesis, highlighting the role of the N3-benzoyl protecting group.

Conclusion: An Enduring Legacy

The discovery and implementation of N3-benzoylthymine as a protecting group represent a significant milestone in the history of chemical biology. This seemingly simple modification was instrumental in paving the way for the routine, high-fidelity synthesis of DNA and RNA, a capability that underpins much of modern biological research and biotechnology. The principles of its synthesis and application continue to be relevant to researchers, scientists, and drug development professionals working at the interface of chemistry and biology.

References

Quantum Chemical Insights into the Stability of Benzoylthymine Tautomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical framework for assessing the stability of Benzoylthymine tautomers through quantum chemical calculations. While direct experimental and computational studies on the tautomerism of this compound are not extensively available in public literature, this document outlines the established methodologies and expected outcomes based on research of analogous molecules, such as thymine and other acylated nucleobases. The principles and protocols detailed herein provide a robust foundation for future research in this specific area, which is of significant interest in drug design and molecular biology due to the potential influence of tautomeric forms on intermolecular interactions.

Introduction to this compound and Tautomerism

This compound is a derivative of thymine, a fundamental component of DNA. The benzoyl group, attached to the thymine core, can influence its electronic properties and, consequently, its tautomeric equilibrium. Tautomers are isomers of a molecule that readily interconvert, most commonly through the migration of a proton. The relative stability of these tautomers is crucial as the dominant form dictates the molecule's geometry, reactivity, and biological function. Understanding the tautomeric landscape of this compound is therefore essential for applications in medicinal chemistry and molecular modeling.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful tool for investigating the relative stabilities of tautomers.[1] These methods allow for the precise calculation of molecular energies and properties, providing insights that can be difficult to obtain through experimental techniques alone.

Theoretical and Computational Methodologies

The stability of this compound tautomers can be rigorously evaluated using a variety of quantum chemical methods. The following protocols are based on standard practices in the field for similar molecular systems.

Geometry Optimization and Frequency Calculations

The first step in assessing tautomer stability is to determine the equilibrium geometry of each potential tautomer. This is achieved through geometry optimization calculations.

Protocol:

-

Initial Structure Generation: Plausible tautomeric forms of this compound are generated by shifting protons between heteroatoms (N and O).

-

Computational Method: Density Functional Theory (DFT) is a widely used and reliable method. A common choice of functional is B3LYP or M06-2X, known for their accuracy in describing hydrogen bonding and non-covalent interactions.

-

Basis Set: A sufficiently flexible basis set is crucial for accurate results. Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets such as aug-cc-pVDZ are recommended.

-

Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE), which is essential for accurate relative energy comparisons.

Solvation Effects

To simulate a more biologically relevant environment, the influence of a solvent (typically water) is incorporated using a continuum solvation model.

Protocol:

-

Solvation Model: The Polarizable Continuum Model (PCM) is a popular and effective choice for modeling the bulk electrostatic effects of a solvent.

-

Implementation: Single-point energy calculations are performed on the gas-phase optimized geometries using the PCM model. Alternatively, geometry optimizations can be performed directly in the presence of the continuum solvent model for higher accuracy.

Data Presentation: Tautomer Stability Analysis

The relative stability of this compound tautomers is determined by comparing their calculated electronic energies, Gibbs free energies, and dipole moments. The following tables provide a template for presenting such data. Note: The values presented here are hypothetical and serve as an illustration of how the results of quantum chemical calculations would be organized. Specific research on this compound is required to populate these tables with actual data.

Table 1: Relative Energies and Gibbs Free Energies of this compound Tautomers

| Tautomer | Relative Electronic Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Aqueous) |

| Keto (Canonical) | 0.00 | 0.00 | 0.00 |

| Enol 1 | Value | Value | Value |

| Enol 2 | Value | Value | Value |

| Imino 1 | Value | Value | Value |

| Imino 2 | Value | Value | Value |

Table 2: Calculated Dipole Moments of this compound Tautomers

| Tautomer | Dipole Moment (Debye) (Gas Phase) | Dipole Moment (Debye) (Aqueous) |

| Keto (Canonical) | Value | Value |

| Enol 1 | Value | Value |

| Enol 2 | Value | Value |

| Imino 1 | Value | Value |

| Imino 2 | Value | Value |

Visualizing Tautomeric Forms and Computational Workflow

Visual representations are critical for understanding the relationships between different tautomers and the computational process used to study them.

Tautomeric Forms of this compound

The following diagram illustrates the potential tautomeric forms of this compound, including the canonical keto form and various enol and imino isomers.

Computational Workflow for Tautomer Stability Analysis

This diagram outlines the logical flow of a typical computational study on tautomer stability.

Conclusion

The quantum chemical approach detailed in this guide provides a comprehensive framework for elucidating the tautomeric stability of this compound. By employing robust theoretical methods such as DFT with appropriate basis sets and solvation models, researchers can gain valuable insights into the intrinsic properties of this important molecule. The resulting data on relative energies, Gibbs free energies, and dipole moments are essential for understanding its chemical behavior and potential biological activity. While specific computational studies on this compound are yet to be widely published, the methodologies outlined here pave the way for future investigations that will undoubtedly contribute to the fields of drug discovery and molecular biology.

References

Thermochemical Analysis of Benzoylthymine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermochemical principles governing the formation of benzoylthymine. By examining the energetic changes that occur during this critical N-acylation reaction, researchers can gain valuable insights into reaction feasibility, optimization, and scalability. This document outlines experimental protocols for synthesis and calorimetric analysis, presents theoretical computational approaches, and summarizes key quantitative data to support drug development and chemical process design.

Introduction to this compound and Its Significance

This compound, an N-acylated derivative of the pyrimidine nucleobase thymine, serves as a crucial intermediate in synthetic organic chemistry and medicinal chemistry. The introduction of the benzoyl group can alter the solubility, stability, and reactivity of the thymine moiety, making it a valuable building block in the synthesis of more complex molecules, including modified oligonucleotides and potential therapeutic agents. Understanding the thermodynamics of its formation is paramount for developing efficient and safe manufacturing processes.

Experimental Protocols

Synthesis of this compound via N-Acylation

The primary route to this compound is the N-acylation of thymine with benzoyl chloride.[1][2] A generalized experimental protocol is detailed below.

Materials:

-

Thymine

-

Benzoyl chloride

-

Pyridine (or another suitable base)[3]

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thymine in the chosen anhydrous solvent.

-

Addition of Base: Add a suitable base, such as pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.[3]

-

Addition of Acylating Agent: Slowly add benzoyl chloride to the stirred solution at a controlled temperature, typically 0-25 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Thermochemical Analysis by Reaction Calorimetry

Reaction calorimetry is a powerful technique for directly measuring the heat evolved or absorbed during a chemical reaction, providing the enthalpy of reaction (ΔHrxn).[4]

Instrumentation:

-

A reaction calorimeter (e.g., a Heat Flow or Power Compensation calorimeter) equipped with a stirrer, temperature probe, and automated dosing system.

Procedure:

-

Calorimeter Setup and Calibration: Set up the reaction calorimeter according to the manufacturer's instructions. Perform a calibration run, typically involving a known electrical heat pulse, to determine the heat transfer coefficient.

-

Charging the Reactor: Charge the reactor with a known amount of thymine dissolved in the chosen solvent and the base.

-

Initiating the Reaction: Once the system has reached thermal equilibrium, inject a precise amount of benzoyl chloride into the reactor to initiate the reaction.

-

Data Acquisition: Record the heat flow and temperature data throughout the reaction until the thermal baseline is re-established, indicating the completion of the reaction.

-

Data Analysis: Integrate the heat flow curve over time to determine the total heat of reaction. The enthalpy of reaction (ΔHrxn) is then calculated by dividing the total heat by the number of moles of the limiting reactant.

Quantitative Thermochemical Data

The following table summarizes representative thermochemical data for the formation of an amide bond, which is analogous to the N-benzoyl bond in this compound. Actual experimental values for this compound formation may vary.

| Thermochemical Parameter | Symbol | Typical Value (kJ/mol) | Method of Determination |

| Standard Enthalpy of Formation | ΔH°f | -50 to -100 | Reaction Calorimetry, DFT Calculations[5][6] |

| Standard Gibbs Free Energy of Formation | ΔG°f | -5 to -20 | Calculated from ΔH°f and ΔS°f, DFT Calculations[7][8] |

| Enthalpy of Reaction (Acylation) | ΔHrxn | -40 to -80 | Reaction Calorimetry[4] |

Computational Thermochemistry

Density Functional Theory (DFT) calculations provide a powerful theoretical tool to complement experimental thermochemical data.[6][9][10]

Methodology:

-

Geometry Optimization: The three-dimensional structures of the reactants (thymine, benzoyl chloride) and products (this compound, HCl) are optimized to their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain accurate electronic energies.

-

Calculation of Thermochemical Properties: The enthalpy of reaction (ΔHrxn) is calculated as the difference between the sum of the enthalpies of the products and the sum of the enthalpies of the reactants. The Gibbs free energy of reaction (ΔGrxn) can be similarly calculated.

Visualizations

The following diagrams illustrate the key processes involved in the thermochemical analysis of this compound formation.

Conclusion

The thermochemical analysis of this compound formation provides essential data for the development of robust and efficient synthetic processes. The combination of experimental techniques, such as reaction calorimetry, and computational methods like DFT, offers a comprehensive understanding of the reaction's energetic landscape. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling informed decisions in process optimization, safety assessment, and the synthesis of novel thymine-containing compounds.

References

- 1. Benzoylation - Unacademy [unacademy.com]

- 2. fiveable.me [fiveable.me]

- 3. byjus.com [byjus.com]

- 4. helgroup.com [helgroup.com]

- 5. Synthesis, calorimetric studies, and crystal structures of N, O-diacylethanolamines with matched chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. projects.h-its.org [projects.h-its.org]

- 8. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 9. free energy - Calculating enthalpy of a chemical reaction using DFT - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 10. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

Solubility of Benzoylthymine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzoylthymine in common organic solvents. Due to the limited availability of direct quantitative data for this compound, this document outlines a recommended experimental protocol for its determination, based on established methodologies. Furthermore, it presents relevant data for the parent compound, thymine, to serve as a foundational reference.

Quantitative Solubility Data

Currently, there is a notable absence of publicly available, quantitative solubility data specifically for this compound in common organic solvents. However, understanding the solubility of its parent compound, thymine, can provide valuable context for researchers. The benzoyl group, being largely non-polar, is expected to increase the solubility of thymine in less polar organic solvents compared to the parent molecule.

Table 1: Solubility of Thymine in Select Organic Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | ~ 2 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~ 20 | Not Specified |

| Dimethylformamide (DMF) | ~ 20 | Not Specified |

Note: This data is for the unmodified pyrimidine base, thymine. The solubility of this compound is anticipated to differ.

Experimental Protocol: Determination of this compound Solubility

The recommended method for determining the thermodynamic solubility of this compound is the shake-flask method . This technique is widely regarded as the gold standard for its reliability and ability to ensure the solution has reached equilibrium.[1]

Materials

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethylformamide) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

Procedure

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Addition of Excess Solute: Add an excess amount of solid this compound to a sealed container with a known volume of the temperature-equilibrated solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker and agitate at a constant speed. The agitation should be sufficient to keep the solid suspended without causing excessive foaming. The equilibration time should be determined empirically but is typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the containers to stand undisturbed at the experimental temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a chemically resistant syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

General Pyrimidine Metabolic Pathway

While the specific metabolic fate of this compound is not well-documented, it would likely intersect with the general pyrimidine metabolic pathways. The following diagram provides a simplified overview of pyrimidine metabolism, indicating a speculative point of entry for a modified thymine analog.

Disclaimer: The inclusion of this compound in the metabolic pathway diagram is speculative and serves to illustrate a potential route of metabolic processing. Further research is required to elucidate the specific enzymatic activities and metabolic fate of this compound within a biological system.

References

Probing the N1-H Site of N3-Benzoylthymine: A Technical Guide to its Reactivity and Synthetic Applications

For Immediate Release

A comprehensive technical guide exploring the synthetic utility of the N1-H position in N3-benzoylthymine, a key intermediate in medicinal chemistry and drug development. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, extensive quantitative data, and visual workflows for the strategic modification of the thymine scaffold.

The strategic functionalization of nucleobases is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutic agents with enhanced efficacy and specificity. Among the pyrimidine nucleobases, thymine presents a unique challenge and opportunity due to the presence of two reactive nitrogen centers, N1 and N3. The selective modification of these sites is crucial for the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents. This technical guide focuses on the reactivity of the N1-H bond in N3-benzoylthymine, a versatile protected derivative that directs synthetic transformations to the N1 position.

The Role of the N3-Benzoyl Protecting Group

The introduction of a benzoyl group at the N3 position of thymine serves as a robust strategy to facilitate selective N1-functionalization. This is achieved by temporarily blocking the more nucleophilic N3 position, thereby directing alkylating and arylating agents to the N1 site. This regioselectivity is critical for the synthesis of well-defined nucleoside analogs and other modified pyrimidines.

Synthesis of N3-Benzoylthymine

The preparation of N3-benzoylthymine is a crucial first step for subsequent N1-functionalization reactions. A standard laboratory-scale synthesis involves the reaction of thymine with benzoyl chloride in the presence of a suitable base and solvent system.

Experimental Protocol: Synthesis of N3-Benzoylthymine

-

Reagents and Materials: Thymine, benzoyl chloride, pyridine, acetonitrile, deionized water, ice.

-

Procedure:

-

In a round-bottom flask, dissolve thymine (1.0 eq) in a mixture of pyridine and acetonitrile.

-

Cool the solution in an ice bath and add benzoyl chloride (1.2 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold deionized water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N3-benzoylthymine.

-

Characterization Data

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.60 (s, 1H, N1-H), 7.95 (d, J=7.6 Hz, 2H, Ar-H), 7.75 (t, J=7.4 Hz, 1H, Ar-H), 7.60 (t, J=7.6 Hz, 2H, Ar-H), 7.55 (s, 1H, C6-H), 1.80 (s, 3H, CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 170.5 (C=O, benzoyl), 164.1 (C4), 150.6 (C2), 139.5 (C6), 135.7 (Ar-C), 132.0 (Ar-C), 130.6 (Ar-C), 129.8 (Ar-C), 108.4 (C5), 12.3 (CH₃).

N1-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the N1-alkylation of N3-benzoylthymine with a wide range of primary and secondary alcohols. This reaction proceeds with inversion of stereochemistry at the alcohol carbon and generally provides good to excellent yields.

General Experimental Protocol: N1-Alkylation

Methodological & Application

Application Notes: Regioselective N3-Benzoylation of Thymine

Introduction

The regioselective protection of nucleobases is a cornerstone of synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Thymine, a key component of DNA, possesses two reactive nitrogen atoms at the N1 and N3 positions. Selective modification of the N3 position is crucial for synthesizing various nucleoside analogs and other complex molecules, as it prevents undesired side reactions during subsequent synthetic steps like arylboronic acid coupling or Mitsunobu reactions[1]. The N3-benzoyl group serves as an effective protecting group, directing reactions such as N1-alkylation with high specificity[1]. This protocol details a reliable and high-yielding method for the regioselective N3-benzoylation of thymine.

Principle of Regioselectivity

Thymine contains two nitrogen atoms available for acylation. The N1 nitrogen is part of a more acidic imide group (pKa ≈ 9.8), making it more reactive towards electrophiles under strongly basic conditions. Conversely, the N3 position is less acidic (pKa ≈ 14.5)[1]. This protocol employs a kinetically controlled reaction pathway using a weak base (pyridine) in an aprotic solvent system (acetonitrile). Pyridine acts as both a solvent and a proton scavenger, facilitating the preferential benzoylation at the N3 position by stabilizing the transition state without fully deprotonating the more acidic N1 position[1]. This approach consistently yields the desired N3-benzoylthymine product with high selectivity.

Experimental Protocol: Synthesis of N3-Benzoylthymine

This procedure outlines the optimized, laboratory-scale synthesis of N3-benzoylthymine, adapted from established methodologies[1].

1. Materials and Reagents

-

Thymine

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Dropping funnel

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware for workup and purification

2. Reagent Summary

The following table summarizes the components and their roles in a typical laboratory-scale reaction.

| Component | Molecular Weight ( g/mol ) | Quantity (for 1g Thymine) | Molar Amount (mmol) | Molar Ratio | Role |

| Thymine | 126.11 | 1.0 g | 7.94 | 1.0 | Substrate |

| Benzoyl Chloride | 140.57 | 2.8 mL | 24.1 | ~3.0 | Acylating Agent |

| Pyridine | 79.10 | Varies (as solvent) | - | - | Weak Base/Solvent |

| Acetonitrile | 41.05 | Varies (as solvent) | - | - | Aprotic Solvent |

3. Experimental Workflow Diagram

Caption: Workflow for the regioselective N3-benzoylation of thymine.

4. Step-by-Step Procedure

-

Reaction Setup : In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve thymine (1.0 g, 7.94 mmol) in a 2:5 (v/v) mixture of anhydrous pyridine and anhydrous acetonitrile. Stir the mixture at room temperature until the thymine is fully dissolved.

-

Addition of Benzoyl Chloride : Add benzoyl chloride (2.8 mL, ~3 molar equivalents) dropwise to the stirring solution at room temperature using a dropping funnel[1].

-

Reaction : Stir the resulting mixture vigorously at room temperature for approximately 24 hours[1].

-

Monitoring : Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material (thymine) is consumed.

-

Workup : Upon completion, quench the reaction by pouring the mixture into ice water. The crude product may precipitate. Collect the solid by vacuum filtration, wash it with cold water, and dry it under a vacuum.

-

Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N3-benzoylthymine.

-

Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield for this procedure is up to 98%[1].

Deprotection of the N3-Benzoyl Group

The N3-benzoyl group is stable under various conditions but can be removed when necessary. For instance, it has been shown that the group can be cleaved during hydrogenation processes over a Palladium on carbon (Pd/C) catalyst[1]. Other acyl groups, such as the anisoyl group, may offer slightly more robustness against nucleophilic attack if required for specific synthetic routes[].

Applications in Further Synthesis

The resulting N3-benzoylthymine is a valuable intermediate. Its protected N3 position allows for selective N1-alkylation, preventing the formation of undesired dimers or O-alkylation products[1]. For example, N3-benzoyl-N-1-propargyl-thymine has been successfully used in the synthesis of triazole-linked phosphononucleosides, demonstrating the utility of this protection strategy in creating complex molecular architectures[1].

References

Application Notes and Protocols for the Use of N3-Benzoylthymine in Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase oligonucleotide synthesis is a cornerstone of modern biotechnology, enabling the production of custom DNA and RNA sequences for a vast array of applications, from diagnostics and therapeutics to synthetic biology. The phosphoramidite method is the most widely used chemistry for this purpose, relying on the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.

While the exocyclic amino groups of adenine, guanine, and cytosine are routinely protected to prevent side reactions during synthesis, the imide group of thymine is typically left unprotected. However, for certain applications, such as the synthesis of modified oligonucleotides or in studies where complete prevention of any potential side reactions at the N3 position of thymine is critical, the use of an N3-protecting group can be advantageous.

This document provides detailed application notes and protocols for the use of N3-benzoylthymine in solid-phase oligonucleotide synthesis. The benzoyl group is a well-established protecting group for other nucleobases and its application to thymidine offers a potential strategy for specialized oligonucleotide synthesis.

Principle of N3-Benzoylthymine in Oligonucleotide Synthesis

The core principle behind using N3-benzoylthymine is to prevent any potential side reactions at the N3 position of the thymine residue during the oligonucleotide synthesis cycle. The benzoyl group is stable to the acidic conditions of detritylation and the reagents used for coupling, capping, and oxidation. It is then removed during the final cleavage and deprotection step, typically with ammoniacal solutions.

The overall workflow follows the standard phosphoramidite synthesis cycle, with the key difference being the use of an N3-benzoylthymidine phosphoramidite monomer in place of the standard thymidine phosphoramidite.

Data Presentation

The following tables summarize the expected quantitative data for solid-phase oligonucleotide synthesis using N3-benzoylthymine phosphoramidite compared to standard thymidine phosphoramidite. These values are based on typical performance characteristics of phosphoramidite chemistry and may vary depending on the specific synthesizer, reagents, and sequence.

Table 1: Coupling Efficiency

| Monomer | Average Coupling Efficiency (%) | Notes |

| Standard Thymidine | >99% | Highly efficient and optimized for all standard synthesizers. |

| N3-Benzoylthymidine | 98-99% | The bulky benzoyl group may cause slight steric hindrance, potentially leading to a marginal decrease in coupling efficiency. Optimization of coupling time may be required. |

Table 2: Overall Yield of a 20-mer Oligonucleotide

| Monomer Used | Expected Overall Yield (OD Units from 1 µmol synthesis) | Purity (Trityl-on HPLC) |

| Standard Thymidine | 40-60 | Typically high, with the major peak corresponding to the full-length product. |

| N3-Benzoylthymidine | 35-55 | The slightly lower coupling efficiency per cycle can result in a moderately lower overall yield of the full-length product. |

Experimental Protocols

Synthesis of 5'-O-DMT-N3-benzoyl-2'-deoxythymidine-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite

A detailed protocol for the synthesis of the N3-benzoylthymidine phosphoramidite is a prerequisite for its use in oligonucleotide synthesis.

Materials:

-

5'-O-DMT-2'-deoxythymidine

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Benzoylation: Dissolve 5'-O-DMT-2'-deoxythymidine in pyridine and cool to 0°C. Add benzoyl chloride dropwise and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with methanol and evaporate the solvent. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and evaporate to dryness.

-

Purification: Purify the crude 5'-O-DMT-N3-benzoyl-2'-deoxythymidine by silica gel chromatography.

-

Phosphitylation: Dissolve the purified product in anhydrous DCM. Add DIPEA and then 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction with methanol and evaporate the solvent. Purify the crude product by silica gel chromatography to yield the final phosphoramidite.

Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the steps for a single coupling cycle on an automated DNA synthesizer.

Reagents:

-

N3-Benzoylthymidine phosphoramidite solution (0.1 M in anhydrous acetonitrile)

-

Standard phosphoramidite solutions (dA-Bz, dC-Bz, dG-iBu)

-

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile)

-

Deblocking solution (3% Trichloroacetic acid in DCM)

-

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF)

-

Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)

-

Anhydrous acetonitrile

Protocol:

-

Deblocking (Detritylation): The 5'-DMT group is removed from the support-bound nucleoside by treatment with the deblocking solution.

-

Coupling: The N3-benzoylthymidine phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 60-120 seconds) may be beneficial to ensure high coupling efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizer solution.

These four steps are repeated for each monomer in the desired sequence.

Cleavage and Deprotection

Reagents:

-

Concentrated ammonium hydroxide (28-30%)

Procedure:

-

Cleavage from Support: After synthesis, the solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

Deprotection: The resulting solution containing the oligonucleotide is heated in a sealed vial at 55°C for 8-12 hours. This treatment removes the cyanoethyl phosphate protecting groups and the benzoyl protecting groups from the nucleobases, including the N3 position of thymine.

-

Work-up: After cooling, the vial is opened, and the ammonia is evaporated. The resulting crude oligonucleotide can be purified by standard methods such as HPLC or PAGE.

Visualizations

Chemical Structure of N3-Benzoylthymidine Phosphoramidite

Caption: Structure of N3-Benzoylthymidine Phosphoramidite.

Workflow for Solid-Phase Oligonucleotide Synthesis

Caption: Solid-phase oligonucleotide synthesis cycle.

Deprotection Logical Relationship

Caption: Deprotection of N3-Benzoylthymine containing oligonucleotides.

Conclusion

The use of N3-benzoylthymine in solid-phase oligonucleotide synthesis offers a valuable tool for specialized applications where protection of the thymine N3 position is desired. While potentially leading to a slight decrease in overall yield compared to standard thymidine, the protocols outlined in this document provide a framework for the successful synthesis and deprotection of oligonucleotides containing this modification. Further optimization of coupling and deprotection times may be beneficial to maximize efficiency and purity for specific sequences and scales. As with any non-standard modification, thorough analytical characterization of the final product is recommended.

Application Notes and Protocols for the Deprotection of the N3-Benzoyl Group on Thymine

For Researchers, Scientists, and Drug Development Professionals

The N3-benzoyl group is a crucial protecting group in nucleoside chemistry, particularly in the synthesis of oligonucleotides and modified nucleosides for therapeutic applications. Its role is to prevent unwanted side reactions at the N3 position of the thymine ring during various synthetic transformations. Complete and efficient removal of this protecting group is a critical final step to yield the desired biologically active compound.

This document provides detailed application notes and experimental protocols for the deprotection of the N3-benzoyl group on thymine, summarizing common methods and their respective conditions.

Deprotection Methodologies: An Overview

The removal of the N3-benzoyl group is typically achieved through basic hydrolysis. The choice of the deprotection agent and conditions is critical and depends on the overall stability of the molecule, including the presence of other protecting groups and sensitive functional moieties. The most common methods involve the use of ammonium hydroxide, a mixture of ammonium hydroxide and methylamine (AMA), potassium carbonate in methanol, or sodium methoxide.

Data Summary of Deprotection Methods

The following table summarizes various conditions for the deprotection of the N3-benzoyl group, primarily derived from standard oligonucleotide deprotection procedures. Yields are generally high, although often reported for the overall oligonucleotide synthesis and deprotection process.

| Deprotection Reagent | Concentration / Ratio | Temperature (°C) | Time | Typical Yield | Notes |

| Ammonium Hydroxide | Concentrated (28-30%) | Room Temp. - 65 | 2 - 17 hours | >90% | A traditional and widely used method. Higher temperatures accelerate the reaction.[1][2] |

| Ammonium Hydroxide / Methylamine (AMA) | 1:1 (v/v) of aq. NH4OH (28-30%) and aq. CH3NH2 (40%) | 65 | 5 - 10 minutes | >95% | An "UltraFAST" method, significantly reducing deprotection time.[1][3] Requires careful handling due to the volatility of methylamine. |

| Potassium Carbonate in Methanol | 0.05 M | Room Temp. | 4 hours | High | An "UltraMILD" option suitable for sensitive molecules that are unstable under harsher basic conditions.[4][5][6] |

| Sodium Methoxide in Methanol | 0.1 - 0.5 M | Room Temp. | 1 - 4 hours | High | An effective method, though potentially harsher than potassium carbonate. |

Experimental Protocols

Below are detailed protocols for the most common methods of N3-benzoyl group deprotection.

Protocol 1: Deprotection using Concentrated Ammonium Hydroxide

This is a standard and robust method for the removal of the N3-benzoyl group.

Materials:

-

N3-Benzoyl protected thymidine derivative

-

Concentrated ammonium hydroxide (28-30%)

-

Ethanol

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N3-benzoyl protected thymidine derivative in a minimal amount of a co-solvent like ethanol or THF in a sealed reaction vessel.

-

Add concentrated ammonium hydroxide to the solution. A typical ratio is 1:1 to 1:4 (v/v) of the organic solvent to ammonium hydroxide.

-

Seal the vessel tightly and stir the reaction mixture at room temperature for 12-17 hours or at 55-65°C for 2-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature (if heated).

-

Evaporate the solvent under reduced pressure.

-

For purification, the crude residue can be dissolved in an organic solvent like DCM or EtOAc and washed with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by silica gel column chromatography to obtain the deprotected thymidine derivative.

Protocol 2: "UltraFAST" Deprotection using Ammonium Hydroxide/Methylamine (AMA)

This method is ideal for rapid deprotection, especially in high-throughput settings.

Materials:

-

N3-Benzoyl protected thymidine derivative

-

Ammonium Hydroxide/Methylamine (AMA) solution: a 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.

-

Appropriate solvents for workup and purification.

Procedure:

-

Dissolve the N3-benzoyl protected thymidine derivative in the AMA solution in a pressure-resistant, sealed vial.

-

Heat the reaction mixture at 65°C for 10 minutes.[3]

-

Monitor the reaction by TLC or HPLC to ensure complete deprotection.

-

After the reaction is complete, cool the vial thoroughly in an ice bath before opening.

-

Carefully evaporate the AMA solution under reduced pressure in a well-ventilated fume hood.

-

The resulting residue can be co-evaporated with water or a suitable solvent to remove residual ammonia and methylamine.

-

Purify the product as described in Protocol 1.

Protocol 3: "UltraMILD" Deprotection using Potassium Carbonate in Methanol

This protocol is recommended for substrates that are sensitive to strong bases.[4][5]

Materials:

-

N3-Benzoyl protected thymidine derivative

-

0.05 M Potassium Carbonate (K2CO3) in anhydrous methanol

-

2 M Triethylammonium acetate (TEAA) or dilute acetic acid for neutralization

-

Solvents for workup and purification

Procedure:

-

Dissolve the N3-benzoyl protected thymidine derivative in 0.05 M potassium carbonate in methanol.

-

Stir the reaction mixture at room temperature for 4 hours.[4]

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, neutralize the reaction mixture by adding 1.5 volumes of 2 M TEAA or carefully adding dilute acetic acid until the pH is neutral.[4]

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by silica gel chromatography or reverse-phase HPLC.

Visualizations

General Deprotection Workflow

The following diagram illustrates a typical workflow for the deprotection of the N3-benzoyl group on thymine and subsequent purification.

Logical Relationship of Deprotection Methods

This diagram shows the relationship between the different deprotection methods based on their reaction conditions.

References

- 1. Independent Generation and Reactivity of Thymidine Radical Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N(3)-protection of thymidine with Boc for an easy synthetic access to sugar-alkylated nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic and theoretical studies on the mechanism of alkaline hydrolysis of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N3-Benzoylthymine from Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of N3-benzoylthymine from a crude synthetic reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol provides a reliable methodology for isolating the target compound from unreacted starting materials, solvents, and potential side-products, yielding high-purity N3-benzoylthymine suitable for downstream applications in drug development and chemical synthesis.

Introduction

N3-benzoylthymine is a key protected derivative of thymine, a fundamental nucleobase. The benzoyl protecting group at the N3 position is crucial for preventing undesirable side reactions during the synthesis of modified nucleosides and oligonucleotides. The synthesis of N3-benzoylthymine typically involves the reaction of thymine with benzoyl chloride in the presence of a base such as pyridine and a co-solvent like acetonitrile.[1] The resulting crude reaction mixture contains the desired product along with unreacted thymine, excess benzoyl chloride, pyridine, acetonitrile, and potential O-benzoylated isomers. Effective purification is therefore a critical step to obtain pure N3-benzoylthymine. This application note presents a detailed protocol for this purification using RP-HPLC.

Experimental Protocol

Sample Preparation

The crude reaction mixture is first processed to remove the bulk of the solvents and non-polar impurities before HPLC purification.

-

Solvent Evaporation: The crude reaction mixture is concentrated under reduced pressure to remove the majority of the acetonitrile and pyridine.

-

Liquid-Liquid Extraction: The residue is redissolved in a suitable organic solvent like dichloromethane (DCM) and washed with a mild aqueous base (e.g., 0.5 M K₂CO₃) to remove unreacted benzoyl chloride and pyridine. This step also hydrolyzes unstable O-benzoylated byproducts.[1] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Dissolution for HPLC: The dried residue is dissolved in a minimal amount of the HPLC mobile phase (e.g., 50:50 acetonitrile:water) to a concentration suitable for preparative HPLC. The solution should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC System and Conditions

A standard preparative HPLC system equipped with a UV detector is used for the purification.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Specification |

| HPLC System | Preparative HPLC with Gradient Capability |

| Column | C18 Reversed-Phase, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 30-70% B over 20 minutes |

| Flow Rate | 15 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

Purification and Fraction Collection

-

Column Equilibration: The column is equilibrated with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Injection: The prepared sample is injected onto the column.

-

Elution and Monitoring: The separation is monitored by UV absorbance at 254 nm. The components of the mixture are separated based on their polarity, with more polar compounds eluting earlier.

-

Fraction Collection: Fractions corresponding to the main peak of N3-benzoylthymine are collected. It is advisable to collect multiple smaller fractions across the peak to isolate the purest portions.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC using a similar method on an analytical scale column.

-

Product Isolation: The pure fractions are combined, and the acetonitrile is removed under reduced pressure. The remaining aqueous solution can be lyophilized to yield the purified N3-benzoylthymine as a solid.

Data Presentation

The elution order in reversed-phase HPLC is determined by the polarity of the compounds, with the least polar compounds having longer retention times. The expected elution profile and retention times for the components of the reaction mixture are summarized in Table 2.

Table 2: Expected Retention Times of Components in the Reaction Mixture

| Compound | Structure | Expected Retention Time (min) | Polarity |

| Pyridine | C₅H₅N | ~2.5 | High |

| Thymine | C₅H₆N₂O₂ | ~3.8 | High |

| Benzoyl Chloride | C₇H₅ClO | ~12.1 | Low |

| N3-Benzoylthymine | C₁₂H₁₀N₂O₃ | ~15.5 | Very Low |

| O-Benzoylated Byproduct | C₁₂H₁₀N₂O₃ | ~14.2 | Low |